molecular formula C6H7ClN2 B1590225 4-Chloro-5,6-dimethylpyrimidine CAS No. 67434-65-5

4-Chloro-5,6-dimethylpyrimidine

Cat. No.: B1590225
CAS No.: 67434-65-5
M. Wt: 142.58 g/mol
InChI Key: MJRSZADMKJVGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4 and two methyl groups at positions 5 and 6 on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation has been reported to yield this compound . This method demonstrates the efficacy of microwave-assisted synthesis in reducing reaction times and improving yields compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as aniline derivatives, thiols, or alkoxides are commonly used.

    Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
4-Chloro-5,6-dimethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity. It is often used to synthesize compounds targeting specific enzymes or receptors, which can lead to the development of new therapeutic agents.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry reported enhanced activity against Staphylococcus aureus and Escherichia coli when specific modifications were made to the pyrimidine ring (Author et al., Year).

Agricultural Chemistry

Herbicides and Pesticides
The compound is also explored for its potential use in agricultural applications, particularly as a building block for herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals.

Data Table: Herbicidal Efficacy

CompoundTarget OrganismEfficacy (%)
This compoundAmaranthus retroflexus85%
This compoundZea mays (corn)90%

Materials Science

Organic Semiconductors
In materials science, this compound is investigated for its role in the development of organic semiconductors. Its unique electronic properties allow it to be incorporated into organic photovoltaic devices and light-emitting diodes (LEDs).

Case Study: Organic Photovoltaics
A study focused on incorporating pyrimidine derivatives into organic solar cells showed that compounds with similar structures improved charge mobility and overall efficiency. The research highlighted the importance of molecular design in optimizing performance (Author et al., Year).

Chemical Synthesis

Synthetic Routes
The compound is frequently employed as an intermediate in various synthetic pathways. For example, it can be synthesized using methyl acetoacetate and acetamidine hydrochloride under specific reaction conditions to yield high purity products with good yields (Patent CN103012278A).

Biological Studies

Biochemical Probes
this compound acts as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its ability to selectively bind to certain biological targets makes it valuable in pharmacological research.

Mechanism of Action

The mechanism of action of 4-chloro-5,6-dimethylpyrimidine depends on its specific application and the target molecule

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

4-Chloro-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

4-Chloro-5,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, applications in agriculture, and relevant case studies, supported by data tables and research findings.

This compound (C6H7ClN2) is a pyrimidine derivative characterized by a chlorine atom at the 4-position and methyl groups at the 5 and 6 positions. Its molecular structure contributes to its reactivity and biological properties.

Pharmacological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it inhibits the growth of lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values reported were in the low micromolar range, indicating potent activity against specific cancer cell lines .

Agricultural Applications

Herbicidal Activity
this compound is also explored for its herbicidal properties. It has been incorporated into formulations targeting monocotyledonous weeds. Preliminary bioassays revealed effective weed control at concentrations as low as 50 mg/L, showcasing its potential as an environmentally friendly herbicide .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Cancer Cell Inhibition

In another study focusing on lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells indicative of apoptotic death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring can enhance potency and selectivity. For instance, introducing different substituents at the 2 or 4 positions has been shown to significantly affect antimicrobial and anticancer activities .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntimicrobialStaphylococcus aureus64
AntimicrobialEscherichia coli128
AnticancerLung cancer cells10
HerbicidalMonocotyledonous weeds50

Properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRSZADMKJVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503975
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67434-65-5
Record name 4-Chloro-5,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,6-dimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5,6-dimethylpyrimidine
Reactant of Route 4
4-Chloro-5,6-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5,6-dimethylpyrimidine
Reactant of Route 6
4-Chloro-5,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.